
Acide 3-phényl-3-(pyridin-2-ylamino)propanoïque
Vue d'ensemble
Description
3-Phenyl-3-(pyridin-2-ylamino)propanoic acid is a chemical compound with the molecular formula C8H10N2O2 . It is commonly used as a ligand to make coordination polymers . It can also be used in the preparation of Dabigatran etexilate derivatives .
Synthesis Analysis
The synthesis of 3-Phenyl-3-(pyridin-2-ylamino)propanoic acid can be achieved from 2-Aminopyridine and Butyl acrylate . It may also be used in the preparation of new coordination polymers of Ag, Cu, and Zn, via reaction with AgNO3, Cu(NO3)2·6H2O, and Zn(NO3)2·6H2O in MeOH .Molecular Structure Analysis
The molecular weight of 3-Phenyl-3-(pyridin-2-ylamino)propanoic acid is 166.18 . The molecular structure can be represented by the SMILES stringOC(=O)CCc1cccnc1 . Chemical Reactions Analysis
3-Phenyl-3-(pyridin-2-ylamino)propanoic acid can participate in the hydrothermal synthesis of coordination polymers . It can also act as a bidentate chelating agent for the chelation of rare-earth ions, Eu3+ and Tb3+ for the fluorescence enhancement in sol-gels .Physical And Chemical Properties Analysis
The melting point of 3-Phenyl-3-(pyridin-2-ylamino)propanoic acid is 139°C, and its predicted boiling point is 389.4±22.0 °C . It has a density of 1.280 and is soluble in methanol .Applications De Recherche Scientifique
Synthèse de polymères de coordination
L'acide 3-phényl-3-(pyridin-2-ylamino)propanoïque est utilisé dans la préparation de nouveaux polymères de coordination d'argent (Ag), de cuivre (Cu) et de zinc (Zn). Cela implique des réactions avec le nitrate d'argent (AgNO3), le nitrate de cuivre(II) hexahydraté (Cu(NO3)2·6H2O) et le nitrate de zinc hexahydraté (Zn(NO3)2·6H2O) dans le méthanol et la synthèse hydrothermale pour créer des polymères comme [Zn(PPA)2(H2O)2]n et [Cd(PPA)2]n .
Dérivés de Dabigatran Etexilate
Ce composé peut être utilisé dans la préparation de dérivés de Dabigatran etexilate, un inhibiteur direct de la thrombine utilisé comme anticoagulant .
Analyse des données de propriétés thermodynamiques
Le National Institute of Standards and Technology (NIST) utilise l'acide 3-phénylpropanoïque, un composé apparenté, pour générer des données de propriétés thermodynamiques évaluées de manière critique pour les composés purs, en se concentrant principalement sur les composés organiques .
Chimie analytique
La documentation concernant l'this compound comprend la RMN, la CLHP, la LC-MS, la UPLC, indiquant son utilisation dans diverses applications de chimie analytique pour l'identification et la quantification .
Recherche et développement
Selon les fiches de données de sécurité, ce composé est réservé à la recherche et au développement sous la supervision d'une personne techniquement qualifiée, ce qui suggère son application dans des études scientifiques expérimentales et de développement .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 3-Phenyl-3-(pyridin-2-ylamino)propanoic acid is the enzyme thrombin . Thrombin plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting thrombin, this compound can prevent the formation of blood clots .
Mode of Action
3-Phenyl-3-(pyridin-2-ylamino)propanoic acid acts as a direct thrombin inhibitor . It binds to the active site of thrombin, preventing it from catalyzing the conversion of fibrinogen to fibrin, a key step in the coagulation cascade . This results in an anticoagulant effect, reducing the risk of blood clot formation .
Biochemical Pathways
The action of 3-Phenyl-3-(pyridin-2-ylamino)propanoic acid primarily affects the coagulation cascade . By inhibiting thrombin, it prevents the conversion of fibrinogen to fibrin, thereby interrupting the formation of a stable fibrin clot . This can have downstream effects on other processes that depend on clot formation, such as wound healing and inflammation .
Pharmacokinetics
As a small molecule, it is likely to be well absorbed after oral administration . Its distribution, metabolism, and excretion would need to be studied further to fully understand its ADME properties .
Result of Action
The primary result of the action of 3-Phenyl-3-(pyridin-2-ylamino)propanoic acid is an anticoagulant effect . By inhibiting thrombin, it reduces the risk of blood clot formation . This can be beneficial in conditions where there is a high risk of clot formation, such as atrial fibrillation or deep vein thrombosis .
Action Environment
The action of 3-Phenyl-3-(pyridin-2-ylamino)propanoic acid can be influenced by various environmental factors. For example, the pH of the environment could potentially affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as food or other drugs, could potentially interact with the compound and affect its action .
Propriétés
IUPAC Name |
3-phenyl-3-(pyridin-2-ylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)10-12(11-6-2-1-3-7-11)16-13-8-4-5-9-15-13/h1-9,12H,10H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMERVCBNHVDTAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718290 | |
| Record name | 3-Phenyl-3-[(pyridin-2-yl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1135400-24-6 | |
| Record name | 3-Phenyl-3-[(pyridin-2-yl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




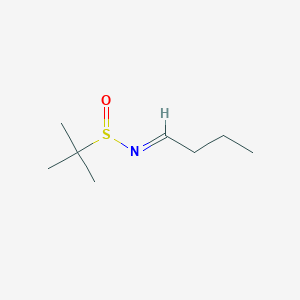
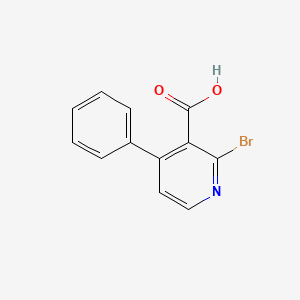


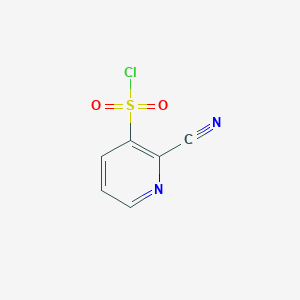
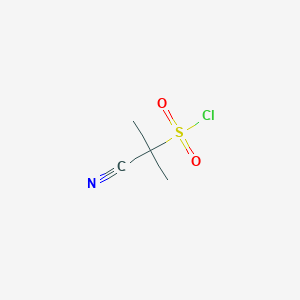

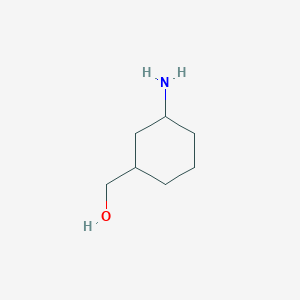
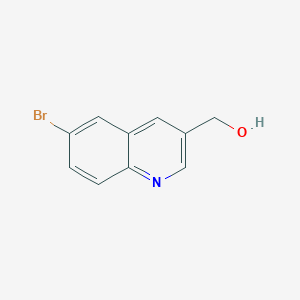

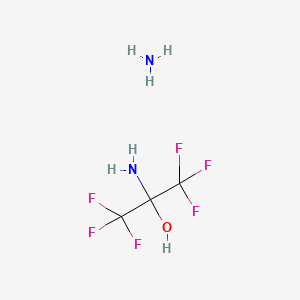
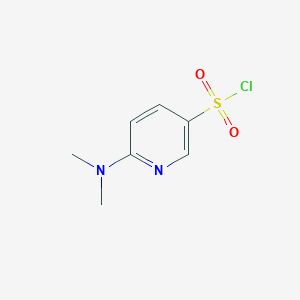
![5-Azaspiro[3.4]octane](/img/structure/B1527066.png)